![molecular formula C26H29N5O4 B12051835 {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, AldrichCPR is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a furoyl group, and a piperazine ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine involves multiple steps, including the formation of the piperazine ring and the introduction of the benzyl and furoyl groups. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.
Introduction of the Furoyl Group: The furoyl group is introduced through an acylation reaction, where a furoyl chloride reacts with the piperazine ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or furoyl groups can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(5-methyl-2-furoyl)piperazine hydrochloride: This compound has a similar structure but with a methyl group instead of a nitro group.
1-Benzyl-4-(5-nitro-2-furoyl)piperazine hydrochloride: This compound has a similar structure but with a different substitution pattern on the furoyl group.
The uniqueness of 1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N5O4 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[4-[3-(4-benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C26H29N5O4/c32-26(25-7-4-18-35-25)30-16-14-28(15-17-30)22-8-9-23(31(33)34)24(19-22)29-12-10-27(11-13-29)20-21-5-2-1-3-6-21/h1-9,18-19H,10-17,20H2 |
InChI Key |
OZMPSQYAKAKIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



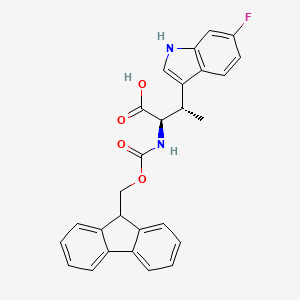

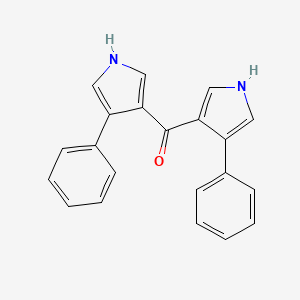
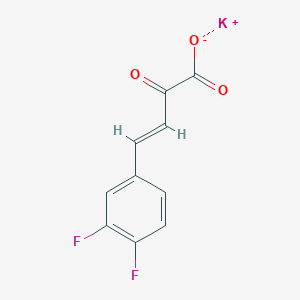
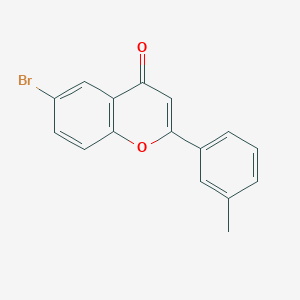
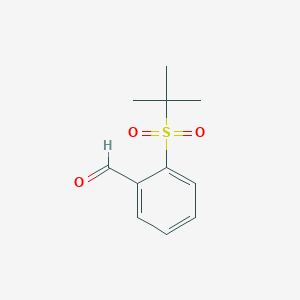
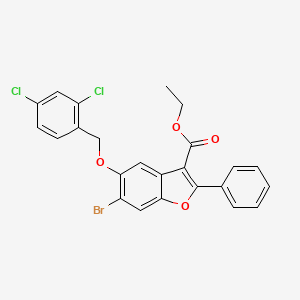


![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)

![5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B12051826.png)
